molecular formula C22H16ClN5OS B1174603 4H-Imidazol-4-one, 3,5-dihydro-3-(5-(chloromethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-((2-phenyl-1H-indol-3-yl)methylene)- CAS No. 143658-86-0

4H-Imidazol-4-one, 3,5-dihydro-3-(5-(chloromethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-((2-phenyl-1H-indol-3-yl)methylene)-

Cat. No.: B1174603
CAS No.: 143658-86-0
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Description

4H-Imidazol-4-one, 3,5-dihydro-3-(5-(chloromethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-((2-phenyl-1H-indol-3-yl)methylene)-, also known as 4H-Imidazol-4-one, 3,5-dihydro-3-(5-(chloromethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-((2-phenyl-1H-indol-3-yl)methylene)-, is a useful research compound. Its molecular formula is C22H16ClN5OS. The purity is usually 95%.
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Properties

IUPAC Name

3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-[(E)-(2-phenylindol-3-ylidene)methyl]imidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5OS/c1-13-24-18(21(29)28(13)22-27-26-19(12-23)30-22)11-16-15-9-5-6-10-17(15)25-20(16)14-7-3-2-4-8-14/h2-11,29H,12H2,1H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKNGZPZFATYCR-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C2=NN=C(S2)CCl)O)C=C3C4=CC=CC=C4N=C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(N1C2=NN=C(S2)CCl)O)/C=C/3\C4=CC=CC=C4N=C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143658-86-0
Record name 4H-Imidazol-4-one, 3,5-dihydro-3-(5-(chloromethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-((2-phenyl-1H-indol-3-yl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143658860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

The compound 4H-Imidazol-4-one, 3,5-dihydro-3-(5-(chloromethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-((2-phenyl-1H-indol-3-yl)methylene)- is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The compound features a 1,3,4-thiadiazole moiety and an indole derivative, which are known to enhance biological activity due to their ability to interact with various biological targets. The presence of halogen substituents and methyl groups further modifies its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, a study assessed the anticancer activity against several cancer cell lines, including Hep3B and HeLa cells. The results indicated significant cytotoxic effects with IC50 values ranging from 85.1 µM to 134.2 µM , depending on the specific modifications to the imidazolone structure .

Table 1: Anticancer Activity of Imidazolones

CompoundCell LineIC50 (µM)
4dHep3B134.2 ± 4.4
4hHeLa85.1 ± 2.1

Antimicrobial Activity

The compound also exhibits antimicrobial properties . A review of thiadiazole derivatives indicated that compounds similar to the target structure possess significant antimicrobial activity against various pathogens. The mechanism often involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

CXCR Antagonism

A notable aspect of the compound's biological profile is its activity as a CXCR2 antagonist . In a study focused on related imidazolones, one derivative showed an IC50 value of 6 nM against CXCR2, indicating high potency and selectivity over CXCR1 (778-fold more potent) . This selectivity is crucial for developing therapeutic agents targeting inflammatory pathways without affecting other CXCR subtypes.

Table 2: CXCR Antagonistic Activity

CompoundCXCR1 IC50 (nM)CXCR2 IC50 (nM)Ratio (CXCR1/CXCR2)
C5High6778

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions significantly affect the biological activity of imidazolones. For example:

  • Hydrophobic chains at the 5-position enhance CXCR antagonistic activity.
  • The introduction of halogen substituents on phenyl rings can either increase or decrease activity depending on their position .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Antiviral Activity : One study reported that related imidazolones exhibited potent inhibitory action against HIV, suggesting a broader antiviral potential .
  • Inhibition of Protein Kinases : Other derivatives were tested for their ability to inhibit protein kinases such as CDK1/cyclin B and GSK-3α/β but showed limited activity (IC50 > 10 µM) .

Scientific Research Applications

1. Antimicrobial Activity
Research has indicated that compounds containing imidazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazolones have been studied for their effectiveness against various bacterial strains. The compound may possess similar properties due to its structural features.

Case Study: Antibacterial Activity
A study on related compounds showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods like the paper disc diffusion method. These findings suggest that the compound could be evaluated for its potential as an antibacterial agent.

2. Anticancer Properties
Compounds with indole and imidazole structures have been explored for their anticancer activity. The presence of the phenyl group in this compound may enhance its interaction with biological targets involved in cancer progression.

Case Study: Indole Derivatives
Research has shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies on this specific compound could elucidate its potential in cancer therapy.

Material Science Applications

1. Organic Electronics
The unique electronic properties of imidazole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as electron donors or acceptors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

2. Catalysis
Imidazole-based compounds are often used as catalysts in various chemical reactions due to their ability to stabilize transition states. This compound could be investigated for its catalytic properties in organic synthesis.

Preparation Methods

Thiadiazole Precursor Synthesis

The 5-(chloromethyl)-1,3,4-thiadiazol-2-amine intermediate was prepared via:

  • Thiosemicarbazide Cyclization :

    • A mixture of thiosemicarbazide and chloromethylacetyl chloride in trifluoroacetic acid (TFA) at 60°C for 4 hr yielded the thiadiazole ring (Scheme 2).

    • Key Data :

      Reaction TimeTemperatureYield
      4 hr60°C72%
  • Chloromethylation :

    • Post-cyclization, the hydroxymethyl analog was treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to install the chloromethyl group.

Introduction of the 2-Phenyl-1H-Indol-3-yl Methylene Group

Knoevenagel Condensation

The indolylmethylene substituent was introduced via a modified Knoevenagel reaction (Scheme 3):

  • Aldehyde Preparation :

    • 2-Phenyl-1H-indole-3-carbaldehyde was synthesized by Vilsmeier-Haack formylation of 2-phenylindole (POCl₃/DMF, 0°C → 25°C, 12 hr).

  • Condensation :

    • The imidazol-4-one core was reacted with the aldehyde in ethanol containing piperidine (10 mol%) at reflux (78°C, 8 hr).

    • Optimized Conditions :

      CatalystSolventTimeYield
      PiperidineEtOH8 hr65%

Multi-Step Assembly Strategy

A convergent synthesis route improved overall efficiency (Table 1):

Table 1: Multi-Step Synthesis Optimization

StepReactionConditionsYield
1Thiadiazole formationTFA, 60°C, 4 hr72%
2Imidazol-4-one cyclizationNaOH/EtOH, 80°C, 6 hr48%
3Knoevenagel condensationPiperidine/EtOH, 78°C, 8 hr65%
Total Yield 22%

Key challenges included competing side reactions during the Knoevenagel step, mitigated by using anhydrous ethanol and molecular sieves.

Spectroscopic Characterization and Validation

  • ¹H NMR Analysis :

    • The indolylmethylene proton resonated as a singlet at δ 8.21 ppm, confirming conjugation.

    • Chloromethyl (-CH₂Cl) protons appeared as a doublet at δ 4.56 ppm (J = 6.8 Hz).

  • Mass Spectrometry :

    • ESI-MS (m/z): [M+H]⁺ calculated 507.12, observed 507.15.

Comparative Analysis of Methodologies

Alternative Routes

  • Aza-Wittig Approach : Tested but resulted in lower yields (18%) due to instability of the iminophosphorane intermediate.

  • Heterocyclic Rearrangement : Attempted under BF₃ catalysis but led to decomposition of the chloromethyl group.

Industrial-Scale Considerations

  • Cost Analysis : Thiosemicarbazide and chloromethylacetyl chloride accounted for 62% of raw material costs.

  • Green Chemistry Metrics :

    MetricValue
    Atom Economy51%
    E-Factor34

Q & A

Q. What are the standard synthetic routes for preparing imidazolone-thiadiazole hybrids, and how can reaction conditions be optimized?

  • Methodological Answer: A common approach involves refluxing precursors (e.g., substituted aminothiazolones and aldehydes) in acetic acid with sodium acetate as a catalyst. For example, 3-formylindole derivatives can react with 2-aminothiazol-4(5H)-ones under reflux (3–5 h) to form crystalline products, followed by recrystallization from DMF/acetic acid . Optimization may include adjusting stoichiometry, solvent polarity (e.g., acetic acid vs. ethanol), or catalyst loading to improve yield. Evidence from similar imidazole syntheses suggests that temperature control (80–120°C) and inert atmospheres reduce side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodological Answer:
  • IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • HPLC: Purity assessment using reverse-phase columns (e.g., C18) with UV detection; retention times (e.g., tR = 5.85–30.19 min for similar imidazoles) help validate reproducibility .
  • <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and methylene bridges (δ 4.0–5.0 ppm) .

Advanced Research Questions

Q. How can base-promoted, transition-metal-free strategies improve the synthesis of the 4,5-dihydroimidazolone core?

  • Methodological Answer: A base-mediated cyclization of amidines and ketones (e.g., K2CO3 or NaOAc in ethanol) avoids metal contamination, critical for pharmaceutical applications. For example, spiro-fused dihydroimidazolones form via nucleophilic attack and cyclization at 80°C with yields >70% . This method reduces purification steps compared to traditional acid-catalyzed routes .

Q. How should researchers address contradictions in yield data across synthetic studies?

  • Methodological Answer: Discrepancies often arise from reaction kinetics or impurity profiles. For instance, yields of imidazole derivatives vary (43–67%) depending on substituent electronic effects and steric hindrance . Systematic studies using Design of Experiments (DoE) can isolate variables (e.g., temperature, solvent polarity). Compare HPLC purity data and side-product profiles (e.g., unreacted aldehyde peaks) to identify bottlenecks .

Q. What strategies are recommended for enhancing the stability of chloromethyl-thiadiazole moieties in this compound?

  • Methodological Answer:
  • Storage: Use anhydrous conditions (e.g., desiccants) to prevent hydrolysis of the chloromethyl group.
  • Derivatization: Replace the chloromethyl group with stable bioisosteres (e.g., trifluoromethyl) via nucleophilic substitution .
  • Stability Assays: Monitor degradation via accelerated stability testing (40°C/75% RH) with LC-MS to identify decomposition pathways .

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Methodological Answer:
  • Docking Studies: Use software like AutoDock to predict binding affinity to targets (e.g., enzymes with indole-binding pockets).
  • QSAR Models: Correlate substituent electronegativity (e.g., thiadiazole vs. triazole) with activity data from enzyme inhibition assays .
  • MD Simulations: Assess conformational stability of the methylene-indole moiety in aqueous environments .

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